Cas no 35995-21-2 (1-Ethylazetidin-3-ol)
1-Ethylazetidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethylazetidin-3-ol
- 1-ethyl-3-Azetidinol
- 3-HYDROXY-1-ETHYLAZETIDINE HYDROCHLORIDE
- 1-Ethyl-azetidin-3-ol
- ZMXWVFGREWGXIE-UHFFFAOYSA-N
- CS-0053848
- SCHEMBL1813982
- DA-16902
- AS-50918
- 3-Azetidinol, 1-ethyl-
- EN300-317096
- P11466
- DTXSID80550336
- AKOS005266413
- SY025661
- 35995-21-2
- MFCD12406964
-
- MDL: MFCD12406964
- Inchi: 1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3
- InChI Key: ZMXWVFGREWGXIE-UHFFFAOYSA-N
- SMILES: OC1CN(CC)C1
Computed Properties
- Exact Mass: 101.08413
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 59.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47
1-Ethylazetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E927418-10mg |
1-Ethylazetidin-3-ol |
35995-21-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E927418-50mg |
1-Ethylazetidin-3-ol |
35995-21-2 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E927418-100mg |
1-Ethylazetidin-3-ol |
35995-21-2 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Alichem | A449040848-5g |
1-Ethylazetidin-3-ol |
35995-21-2 | 95% | 5g |
$507.18 | 2023-09-02 | |
| Chemenu | CM107847-5g |
3-Hydroxy-1-ethylazetidine hydrochloride |
35995-21-2 | 95% | 5g |
$443 | 2021-06-10 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0066-1g |
1-Ethyl-azetidin-3-ol |
35995-21-2 | 96% | 1g |
1272.06CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0066-5g |
1-Ethyl-azetidin-3-ol |
35995-21-2 | 96% | 5g |
3816.19CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0066-25g |
1-Ethyl-azetidin-3-ol |
35995-21-2 | 96% | 25g |
15264.76CNY | 2021-05-07 | |
| Chemenu | CM107847-250mg |
3-Hydroxy-1-ethylazetidine hydrochloride |
35995-21-2 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM107847-1g |
3-Hydroxy-1-ethylazetidine hydrochloride |
35995-21-2 | 95%+ | 1g |
$*** | 2023-05-30 |
1-Ethylazetidin-3-ol Suppliers
1-Ethylazetidin-3-ol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-Ethylazetidin-3-ol
Comprehensive Overview of 1-Ethylazetidin-3-ol (CAS No. 35995-21-2): Properties, Applications, and Industry Insights
1-Ethylazetidin-3-ol (CAS No. 35995-21-2) is a versatile heterocyclic compound gaining traction in pharmaceutical and agrochemical research. This azetidine derivative features a unique three-membered nitrogen-containing ring, making it a valuable building block for drug discovery and specialty chemical synthesis. With the rise of small-molecule therapeutics and bioactive intermediates, researchers are increasingly exploring its potential in modulating biological targets.
The molecular structure of 1-Ethylazetidin-3-ol combines an ethyl group with a hydroxyl-functionalized azetidine core, offering dual reactivity sites for structure-activity relationship (SAR) optimization. Recent studies highlight its utility in developing enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disorder research. The compound's polar surface area and hydrogen bonding capacity make it attractive for improving drug solubility—a critical factor addressed in modern formulation science.
In synthetic chemistry, 35995-21-2 serves as a precursor for chiral auxiliaries and asymmetric catalysts. Its stereocenter at the 3-position enables the construction of enantiomerically pure compounds, addressing the pharmaceutical industry's growing demand for single-isomer drugs. Green chemistry initiatives have explored microwave-assisted synthesis routes for this compound, reducing reaction times and improving yields—a response to the industry's push for sustainable manufacturing.
Analytical characterization of 1-Ethylazetidin-3-ol typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's stability profile under various pH conditions has been extensively studied, with data suggesting optimal storage at controlled temperatures—information highly valued by chemical inventory managers and QC laboratories. These properties align with current Good Manufacturing Practice (GMP) requirements for intermediate compounds.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) development, where its compact structure serves as a linker component. The azetidine scaffold has demonstrated improved metabolic stability compared to larger heterocycles—a key consideration in drug half-life extension strategies. These advancements respond to frequent search queries about next-generation drug modalities and targeted protein degradation technologies.
Market intelligence indicates growing procurement of CAS 35995-21-2 by contract research organizations (CROs) and academic research labs. Suppliers are increasingly offering custom synthesis services and isotope-labeled versions to support pharmacokinetic studies. This trend mirrors broader industry shifts toward personalized medicine and translational research—topics frequently searched in conjunction with specialty chemicals.
Quality specifications for 1-Ethylazetidin-3-ol typically require ≥98% purity, with strict controls on residual solvents and heavy metal content. Analytical certificates often include chromatograms and spectral data, addressing the pharmaceutical industry's emphasis on data integrity and regulatory compliance. These parameters are crucial for researchers comparing bulk chemical suppliers or evaluating material sourcing options.
Recent patent literature reveals innovative applications of this compound in bioconjugation chemistry, particularly for creating antibody-drug conjugates (ADCs). Its hydroxyl group provides an attachment point for linker payloads, while the azetidine ring contributes to plasma stability—features frequently discussed in cancer therapeutics forums. These developments align with trending searches about targeted drug delivery systems.
From a regulatory perspective, 35995-21-2 is not currently classified under restricted substance lists, though proper laboratory safety protocols should always be followed. Material Safety Data Sheets (MSDS) recommend standard organic compound handling procedures—information often sought by EHS managers and research compliance officers when implementing chemical hygiene plans.
The future outlook for 1-Ethylazetidin-3-ol appears promising, with potential expansions into material science applications such as polymeric catalysts and smart materials. Its structural features may contribute to developing self-healing polymers—a hot topic in advanced materials research. As synthetic methodologies continue evolving, this compound will likely maintain relevance across multiple scientific disciplines.
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